2,2',5,6'-Tetrayltetraactyl-4,4'-bipyridine
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Overview
Description
2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine is a bipyridine derivative known for its unique structural properties and applications in various fields, including coordination chemistry and material science . This compound features two pyridine rings connected by a bipyridine linkage, with acetyl groups attached at specific positions, enhancing its chemical reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of 2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation Products: Bipyridine N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized bipyridines.
Scientific Research Applications
2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine has numerous applications in scientific research:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, enhancing their catalytic properties.
Material Science: Incorporated into polymers and supramolecular structures for advanced material applications.
Biological Studies: Investigated for its potential in drug development and as a biological probe.
Industrial Catalysis: Employed in various catalytic processes due to its ability to stabilize metal centers.
Mechanism of Action
The mechanism of action of 2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets include metal centers in enzymes and synthetic catalysts, where the bipyridine ligand enhances reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative with fewer functional groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A methylated derivative with distinct electronic properties.
Uniqueness
2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine is unique due to its specific acetyl substitutions, which enhance its chemical reactivity and stability compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring robust and versatile ligands .
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-[6-acetyl-4-(2,5-diacetylpyridin-4-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C18H16N2O4/c1-9(21)15-8-19-16(10(2)22)7-14(15)13-5-17(11(3)23)20-18(6-13)12(4)24/h5-8H,1-4H3 |
InChI Key |
SJWSKLDTPPOHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C2=CC(=NC=C2C(=O)C)C(=O)C |
Origin of Product |
United States |
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